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molecular formula C10H8Br2Cl2N2O2 B8516096 2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide CAS No. 57647-66-2

2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide

Cat. No. B8516096
M. Wt: 418.89 g/mol
InChI Key: UYGODNHFBKNYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036850

Procedure details

16 g of 3,4-dichloroaniline are dissolved in 200 ml of dry benzene and a solution of 26.0 g of 2,3-dibromopropionyl isocyanate in 50 ml of benzene is added dropwise with cooling at 5° C. The urea formed is immediately precipitated in crystalline form. After stirring for 3 hours at 20° C., the reaction mixture is diluted with the same volume of petroleum ether, filtered and dried. Yield: 39.0 g, m.p: 174° - 175° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Br:10][CH:11]([CH2:17][Br:18])[C:12]([N:14]=[C:15]=[O:16])=[O:13]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH:14][C:12](=[O:13])[CH:11]([Br:10])[CH2:17][Br:18])=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
BrC(C(=O)N=C=O)CBr
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NC(C(CBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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